1-(6-Ethoxyquinolin-2-yl)ethanamine
Description
1-(6-Ethoxyquinolin-2-yl)ethanamine is a quinoline-derived compound featuring an ethoxy group at the 6-position of the quinoline ring and an ethanamine moiety at the 2-position. The ethoxy group enhances solubility and modulates electronic properties, while the ethanamine side chain may facilitate interactions with biological targets through hydrogen bonding or ionic interactions. This compound’s synthesis typically involves coupling ethanamine derivatives with substituted quinoline precursors, as seen in analogous synthetic pathways .
Properties
CAS No. |
151506-15-9 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.284 |
IUPAC Name |
1-(6-ethoxyquinolin-2-yl)ethanamine |
InChI |
InChI=1S/C13H16N2O/c1-3-16-11-5-7-13-10(8-11)4-6-12(15-13)9(2)14/h4-9H,3,14H2,1-2H3 |
InChI Key |
AZGAMLLZRRGCOF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2)C(C)N |
Synonyms |
2-Quinolinemethanamine,6-ethoxy-alpha-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(Quinolin-6-yl)ethanamine
1-(6-Ethoxypyridin-2-yl)methanamine
- Structure: Replaces the quinoline ring with a pyridine ring, retaining the ethoxy group at position 5.
- Impact: The pyridine ring lacks the fused benzene ring of quinoline, reducing aromaticity and planarity. This may diminish intercalation properties but improve metabolic stability .
Functional Group Modifications
N-Benzyl-N-methyl-1-phenyl-1-(quinolin-2-yl)methanamine
- Structure : Features a benzyl-methylamine group instead of ethanamine and a phenyl substituent.
- This modification is common in CNS-targeting agents .
(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine
(R)-1-(Naphthalen-2-yl)-N-((R)-1-Phenylethyl)ethanamine
- Structure: Replaces quinoline with a naphthalene system and includes a chiral phenylethyl group.
- Impact: The naphthalene system provides a larger aromatic surface for π-π stacking, while the chiral center influences stereoselective binding to receptors like adenosine or dopamine .
Imidazolidine-2,4,5-triones (e.g., 3a–k)
- Structure : Derived from 1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine, these compounds feature a fused trione ring.
- Impact : The trione moiety introduces hydrogen-bonding sites, enhancing interactions with enzymes or receptors. Fluorine substituents improve metabolic stability and electronegativity .
Comparative Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Solubility (Predicted) |
|---|---|---|---|---|
| 1-(6-Ethoxyquinolin-2-yl)ethanamine | C₁₃H₁₆N₂O | 216.28 g/mol | 6-ethoxy, 2-ethanamine | Moderate (Polar) |
| 1-(Quinolin-6-yl)ethanamine | C₁₁H₁₂N₂ | 172.23 g/mol | 2-ethanamine | Low (Nonpolar) |
| 1-(6-Ethoxypyridin-2-yl)methanamine | C₈H₁₂N₂O | 152.20 g/mol | 6-ethoxy, 2-methanamine | High (Polar) |
| N-Benzyl-N-methyl-1-(quinolin-2-yl)methanamine | C₁₉H₁₉N₂ | 275.37 g/mol | Benzyl, methyl, quinolin-2-yl | Low (Lipophilic) |
Key Research Findings
- Electronic Effects: The 6-ethoxy group in this compound enhances electron density on the quinoline ring, improving interactions with electron-deficient biological targets .
- Steric Influence : Bulky substituents (e.g., benzyl groups in N-benzyl derivatives) improve binding to hydrophobic pockets but may hinder solubility .
- Chirality : Stereochemical variations, as in (R)-1-(Naphthalen-2-yl)ethanamine, significantly affect receptor affinity and metabolic pathways .
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